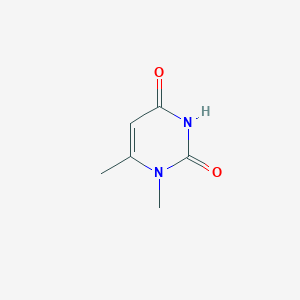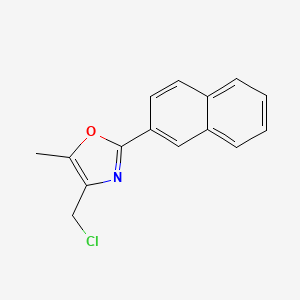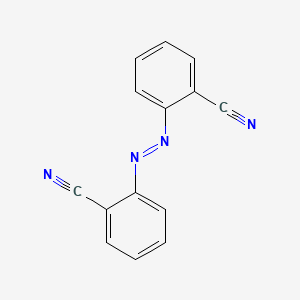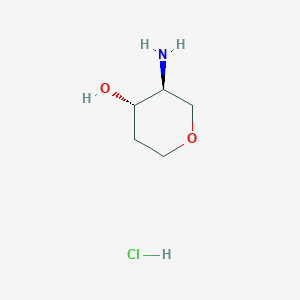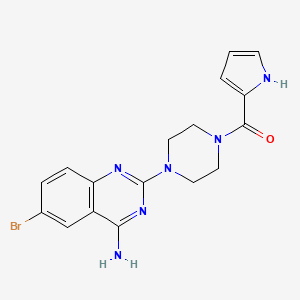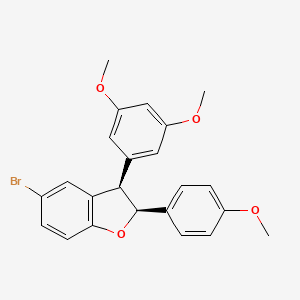![molecular formula C8H10N2 B3048340 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 16462-94-5](/img/structure/B3048340.png)
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
概要
説明
“4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines have been found to have significant biological activities and are used in the development of various therapeutic agents .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “this compound”, often involves a series of chemical reactions . For instance, a post-Ugi modification strategy has been utilized to synthesize a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyridine ring . The “4-Methyl” indicates a methyl group (-CH3) attached to the 4th position of this bicyclic system.Chemical Reactions Analysis
Pyrrolopyridines, including “this compound”, can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of other complex molecules .科学的研究の応用
Synthesis and Pharmacological Activity
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and investigated for their potential pharmacological activities. For example, derivatives of this compound have been synthesized with vasodilator and antihypertensive activities, indicating potential applications in cardiovascular research (Adachi et al., 1988).
Drug Delivery Systems
Research has also explored the use of dihydropyridine derivatives as carriers for drug delivery to the brain. This is particularly relevant in the search for treatments for neurological disorders, such as AIDS dementia complex, where sustained release of therapeutic agents in the brain is desired (Palomino et al., 1989).
Anti-Inflammatory and Analgesic Activities
Additionally, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This suggests potential applications in the development of new treatments for inflammatory conditions and pain management (Muchowski et al., 1985).
Metabolic and Toxicological Studies
There has been interest in understanding the metabolic pathways and potential toxicological effects of pyridine derivatives. Studies on picoline N-oxides, which are related to the this compound structure, have provided insights into the induction of specific liver enzymes and potential implications for hepatotoxicity (Murray et al., 1997).
Diuretic Properties
Investigations into the diuretic effects of related heterocyclic compounds have shown that certain derivatives can significantly influence urinary function, suggesting potential therapeutic applications for conditions associated with fluid retention (Ukrainets et al., 2018).
将来の方向性
作用機序
Target of Action
The primary target of 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 4-methyl-7-azaindoline, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . This compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits the activation of FGFRs, which is often associated with the progression and development of several cancers .
Biochemical Pathways
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
In vitro pharmacokinetic studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound could be a potential therapeutic agent for cancer treatment.
生化学分析
Biochemical Properties
4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has shown potent activities against FGFR1, 2, and 3 . The FGFR family consists of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFRs. It exhibits potent FGFR inhibitory activity, with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can be observed over time in laboratory settings. For instance, it has been shown to significantly reduce the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Metabolic Pathways
Given its interaction with FGFRs, it may influence pathways regulated by these receptors .
特性
IUPAC Name |
4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2,4H,3,5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYGFQIWHJRWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496355 | |
| Record name | 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-94-5 | |
| Record name | 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
